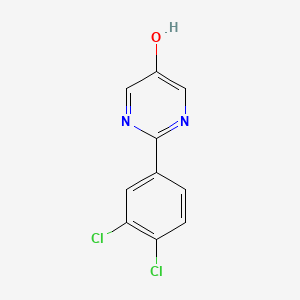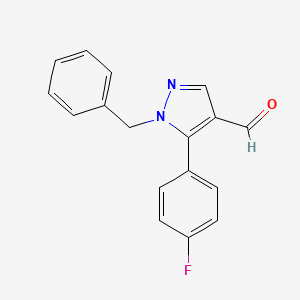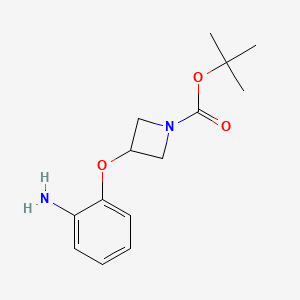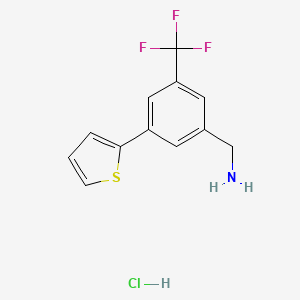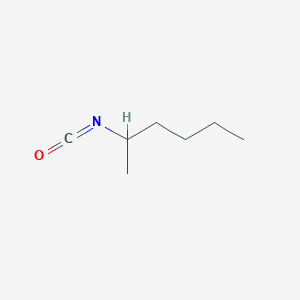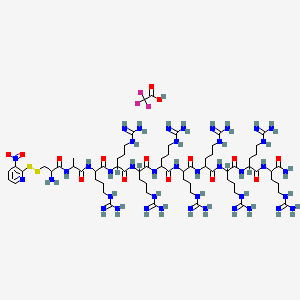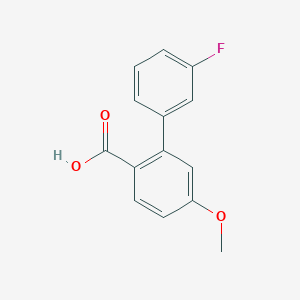
3'-Fluoro-5-methoxybiphenyl-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, featuring a fluorine atom at the 3’ position and a methoxy group at the 5’ position on one of the phenyl rings, with a carboxylic acid group at the 2 position on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 5-methoxybenzene.
Formation of Biphenyl Core: A Suzuki coupling reaction is often employed to form the biphenyl core. This involves the reaction of 3-fluorophenylboronic acid with 5-methoxyphenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3’-Hydroxy-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol or 3’-Fluoro-5-methoxybiphenyl-2-aldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Fluoro-4-methoxybiphenyl-2-carboxylic acid
- 3’-Fluoro-5-methylbiphenyl-2-carboxylic acid
- 3’-Chloro-5-methoxybiphenyl-2-carboxylic acid
Uniqueness
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H11FO3 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-6-12(14(16)17)13(8-11)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17) |
Clé InChI |
GMATYDLDODTJKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


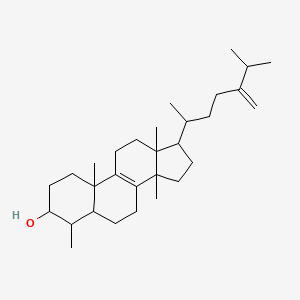
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
